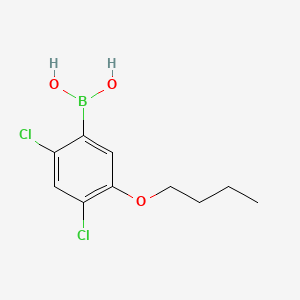

(5-Butoxy-2,4-dichlorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Butoxy-2,4-dichlorophenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions and have been used in the synthesis of a wide range of compounds .

Chemical Reactions Analysis

Boronic acids and their derivatives are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . They can also undergo selective hydroxylation to phenols .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling

(5-Butoxy-2,4-dichlorophenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The mild and functional group tolerant conditions of the Suzuki–Miyaura coupling make it an attractive method for synthesizing pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Borinic Acid Derivatives

This compound can be used to synthesize borinic acid derivatives, which are less studied but show promising reactivity and properties. Borinic acids are used in various applications, including catalysis, medicinal chemistry, and the creation of polymer or optoelectronic materials. The enhanced Lewis acidity of borinic acids compared to boronic acids opens up possibilities for new reactions and functionalizations .

Medicinal Chemistry

In medicinal chemistry, (5-Butoxy-2,4-dichlorophenyl)boronic acid serves as a building block for the synthesis of biologically active molecules. For instance, it can be involved in the creation of lactate dehydrogenase inhibitors, which have potential applications in treating metabolic disorders .

Catalysis

The compound is also used in catalytic processes. Its ability to facilitate regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions makes it a versatile catalyst in organic synthesis .

Material Science

In the field of material science, (5-Butoxy-2,4-dichlorophenyl)boronic acid contributes to the development of new materials. Its properties are exploited in the synthesis of polymers and optoelectronic components, where precise control over the molecular structure is crucial .

Organic Synthesis

Organic synthesis often requires the formation of carbon-heteroatom bonds. This compound is instrumental in such reactions, providing a pathway to synthesize complex organic molecules with high precision and efficiency .

Environmental Benignity

The use of (5-Butoxy-2,4-dichlorophenyl)boronic acid in reactions is generally considered environmentally benign. This aspect is increasingly important in the context of green chemistry, where the environmental impact of chemical processes is a significant concern .

Advanced Research

Finally, this compound is at the forefront of advanced research in chemistry. Its application in the study of reaction mechanisms, such as transmetalation in palladium-catalyzed reactions, provides insights that could lead to the development of new catalytic processes and the discovery of novel reaction pathways .

Mecanismo De Acción

Target of Action

The primary target of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of (5-Butoxy-2,4-dichlorophenyl)boronic acid involves its interaction with a metal catalyst in the Suzuki-Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the boronic acid transfers the organic group to the metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (5-Butoxy-2,4-dichlorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various biologically active molecules .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable ADME properties for use in organic synthesis.

Result of Action

The result of the action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules . For example, it has been used in the synthesis of N-hydroxyindole-2-carboxylates, which are lactate dehydrogenase inhibitors, and non-ATP competitive MK2 inhibitors .

Action Environment

The action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids also makes them generally environmentally benign . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-butoxy-2,4-dichlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSRHVSANUKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681689 |

Source

|

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256354-88-7 |

Source

|

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)